Cas no 17944-77-3 (1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one)
1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-methyl-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]ethanone
- 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
- ethanone, 1-[4-methyl-2-(2-propen-1-ylamino)-5-thiazolyl]-
- 1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one
- STK351108
- AKOS005167412
- 17944-77-3
- DTXSID40939224
- 1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
- 1-[2-(ALLYLAMINO)-4-METHYL-1,3-THIAZOL-5-YL]-1-ETHANONE
- 1-{4-Methyl-2-[(prop-2-en-1-yl)imino]-2,3-dihydro-1,3-thiazol-5-yl}ethan-1-one
- Ketone, 2-(allylamino)-4-methyl-5-thiazolyl methyl
- 1-[4-methyl-2-(prop-2-enylamino)-1,3-thiazol-5-yl]ethanone
- EN300-230882
- BBL040827
- Z48852758
-
- MDL: MFCD04498766
- Inchi: 1S/C9H12N2OS/c1-4-5-10-9-11-6(2)8(13-9)7(3)12/h4H,1,5H2,2-3H3,(H,10,11)
- InChI Key: MGEBUCFVHUZVRV-UHFFFAOYSA-N
- SMILES: S1C(=NC(C)=C1C(C)=O)NCC=C
Computed Properties
- Exact Mass: 196.06716
- Monoisotopic Mass: 196.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- PSA: 41.99
1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-230882-0.05g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 0.05g |
$323.0 | 2025-03-21 | |
| Enamine | EN300-230882-0.1g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 0.1g |
$339.0 | 2025-03-21 | |
| Enamine | EN300-230882-0.25g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 0.25g |
$354.0 | 2025-03-21 | |
| Enamine | EN300-230882-0.5g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 0.5g |
$370.0 | 2025-03-21 | |
| Enamine | EN300-230882-1.0g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 1.0g |
$385.0 | 2025-03-21 | |
| Enamine | EN300-230882-2.5g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 2.5g |
$754.0 | 2025-03-21 | |
| Enamine | EN300-230882-5.0g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 5.0g |
$1115.0 | 2025-03-21 | |
| Enamine | EN300-230882-10.0g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 95.0% | 10.0g |
$1654.0 | 2025-03-21 | |
| Enamine | EN300-230882-1g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 90% | 1g |
$385.0 | 2023-09-15 | |
| Enamine | EN300-230882-5g |
1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one |
17944-77-3 | 90% | 5g |
$1115.0 | 2023-09-15 |
1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one
Chemical Compound CAS No. 17944-77-3: 1-{4-Methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one
The compound with CAS No. 17944-77-3, commonly referred to as 1-{4-methyl-2-(prop-2-en-1-yl)amino-1,3-thiazol-5-yl}ethan-1-one, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The thiazole ring in this molecule is substituted with a methyl group at the 4-position and an amino group at the 2-position, which is further substituted with a propenyl group (propene). The ethanone moiety attached to the thiazole ring adds another layer of complexity to this structure.
Recent studies have highlighted the potential of thiazole-containing compounds in various therapeutic applications. For instance, research has shown that such compounds can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The presence of the propenyl group in this compound introduces additional reactivity and bioavailability, making it a promising candidate for drug development. Furthermore, the ethanone group can act as a site for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiazole ring. This is often achieved through condensation reactions involving thiourea derivatives and aldehydes or ketones. The subsequent introduction of the methyl and amino groups requires precise control over reaction conditions to ensure regioselectivity. The final step involves the attachment of the ethanone group, which can be accomplished through various methods such as oxidation or direct coupling reactions.
From a structural standpoint, the thiazole ring serves as a rigid framework that can influence the overall conformation and stability of the molecule. The methyl group at position 4 contributes to steric effects, while the amino-propenyl group at position 2 introduces hydrogen bonding capabilities and potential sites for further interaction with biological targets. The ethanone group, being an electron-withdrawing moiety, can modulate the electronic properties of the molecule, thereby affecting its reactivity and bioavailability.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its potential binding modes with various biological targets, such as enzymes and receptors. For example, molecular docking simulations have suggested that this compound could interact with key residues in enzyme active sites, potentially inhibiting their function. Such findings underscore its potential as a lead compound for drug discovery efforts.
In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These properties are crucial for ensuring that the compound can reach its intended biological targets after administration. However, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profiles.
The application of green chemistry principles has also been explored in the synthesis of this compound. Researchers have investigated alternative reaction pathways that minimize waste generation and reduce environmental impact. For instance, catalytic methods using transition metals or enzymes have been employed to achieve higher yields while reducing energy consumption.
In conclusion, CAS No. 17944-77-3, or 1-{4-methyl-2-(prop-2-en-1-y)amino -1 ,3 -thiazol -5 - yl } ethan - one, represents a fascinating example of how structural complexity can translate into functional diversity in organic compounds. With ongoing research into its synthesis, structure-property relationships, and biological activity
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